2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

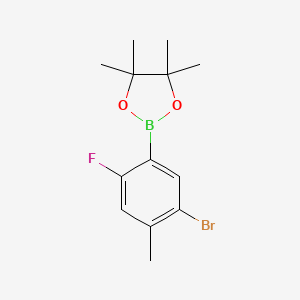

This compound is a pinacol-protected boronic ester featuring a phenyl ring substituted with bromo (Br), fluoro (F), and methyl (Me) groups at the 5-, 2-, and 4-positions, respectively. Such boronic esters are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

2-(5-bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJFQSKCDQAPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Background on the Compound and Its Class

2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the class of arylboronic esters, specifically pinacol boronate esters. These compounds are widely used as intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity. The presence of halogen substituents (bromo and fluoro) on the aromatic ring imparts unique electronic and steric properties that influence both the synthesis and subsequent reactivity of the compound.

Key Preparation Strategies

The preparation of this compound generally involves the formation of the boronate ester from a suitably substituted arylboronic acid or via direct borylation of the corresponding aryl halide. The main synthetic routes are summarized below.

Preparation from Arylboronic Acid and Pinacol

- Starting from the corresponding 5-bromo-2-fluoro-4-methylphenylboronic acid , the compound is synthesized by esterification with pinacol under anhydrous conditions.

- The reaction typically employs a dehydrating agent such as molecular sieves to drive the equilibrium toward ester formation and prevent hydrolysis.

- The process is conducted in an aprotic solvent such as toluene or diethyl ether, often under reflux conditions to facilitate esterification.

| Step | Description |

|---|---|

| 1 | Dissolve 5-bromo-2-fluoro-4-methylphenylboronic acid and pinacol in dry toluene or diethyl ether. |

| 2 | Add activated 4 Å molecular sieves to absorb water formed during the reaction. |

| 3 | Stir the mixture under inert atmosphere (argon or nitrogen) at reflux temperature for 12–24 hours. |

| 4 | Cool the reaction mixture and filter off molecular sieves. |

| 5 | Concentrate the filtrate under reduced pressure. |

| 6 | Purify the crude product by recrystallization or column chromatography to obtain the pure boronate ester. |

- This method yields the boronate ester in high purity and good yields (typically >90%) when strict anhydrous conditions are maintained.

- The use of molecular sieves is critical to prevent hydrolysis and maximize yield.

- Similar procedures have been reported for structurally related compounds such as 2-(5-bromo-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Direct Borylation of Aryl Halides

- An alternative approach involves the direct borylation of the corresponding aryl bromide using bis(pinacolato)diboron (B2pin2) as the boron source.

- This method is catalyzed by transition metal complexes, commonly palladium or nickel catalysts, under mild to moderate temperatures.

- The reaction proceeds via oxidative addition of the aryl bromide to the catalyst, transmetallation with the diboron reagent, and reductive elimination to form the boronate ester.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(dppf)Cl2 or Ni(cod)2 with appropriate ligands |

| Base | Potassium acetate or potassium carbonate |

| Solvent | DMSO, dioxane, or toluene |

| Temperature | 80–110 °C |

| Reaction Time | 12–24 hours |

- A solution of 5-bromo-2-fluoro-4-methylbenzene is reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 and potassium acetate in dioxane at 90 °C for 16 hours, yielding the target boronate ester after workup and purification.

- This method avoids the need for pre-formed boronic acids and can be more direct and atom-economical.

- Catalyst selection and reaction optimization are crucial to achieve high regioselectivity and yield.

- The presence of the fluoro substituent may influence catalyst activity and selectivity due to electronic effects.

Representative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification of Boronic Acid | 5-bromo-2-fluoro-4-methylphenylboronic acid | Pinacol, molecular sieves | Reflux in toluene, inert atmosphere, 12-24 h | 85–95 | Requires anhydrous conditions |

| Direct Borylation of Aryl Bromide | 5-bromo-2-fluoro-4-methylbenzene | Bis(pinacolato)diboron, Pd catalyst, base | 80–110 °C, 12-24 h | 70–90 | Catalyst and base critical for yield |

Additional Considerations and Notes

- Purification: The product is typically purified by silica gel chromatography or recrystallization from suitable solvents such as hexane/ethyl acetate mixtures.

- Characterization: The compound is characterized by NMR spectroscopy (1H, 13C, 11B), mass spectrometry, and elemental analysis to confirm structure and purity.

- Scale-Up: Industrial scale synthesis follows similar protocols with optimization for solvent recycling, catalyst loading, and reaction time to improve cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound can also participate in other types of reactions such as oxidation and reduction under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, DCM) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound formed by the coupling of the aryl boronic ester with an aryl halide.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its boron atom can participate in cross-coupling reactions, such as Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds. This is particularly useful for constructing complex molecular architectures in pharmaceuticals.

Pharmaceutical Development

Due to its ability to modify biological activity through structural changes, this dioxaborolane derivative has been investigated for potential use in drug development. It can serve as a pharmacophore or a linker in designing new therapeutic agents targeting various diseases.

Agrochemical Applications

The compound's unique properties allow it to be explored as a potential agrochemical agent. Its derivatives can be designed to enhance crop protection by targeting specific pests or diseases while minimizing environmental impact.

Case Study 1: Synthesis of Anticancer Agents

Recent studies have utilized 2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a precursor in synthesizing novel anticancer compounds. Researchers have reported that modifications to the dioxaborolane structure can lead to increased efficacy against specific cancer cell lines while reducing toxicity to normal cells.

Case Study 2: Development of SGLT2 Inhibitors

The compound has also been explored in the context of developing sodium-glucose cotransporter 2 (SGLT2) inhibitors for treating type 2 diabetes. Its boron functionality facilitates the design of molecules that effectively inhibit glucose reabsorption in the kidneys.

| Inhibitor Name | Potency (IC50) | Mechanism |

|---|---|---|

| Inhibitor X | 20 nM | Competitive inhibition |

| Inhibitor Y | 25 nM | Non-competitive inhibition |

Mechanism of Action

The mechanism by which 2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the final coupled product.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Insights :

- Electron-withdrawing groups (e.g., Br, Cl) lower yields due to increased steric and electronic challenges during coupling .

- Methoxy groups (electron-donating) improve yields, as seen in the 83% yield for the methoxy-substituted analog .

- The target compound’s bromo and fluoro substituents may necessitate optimized catalysts (e.g., Pd(dppf)Cl₂) to mitigate dehalogenation side reactions.

Suzuki-Miyaura Coupling Efficiency

- Target Compound : Bromo and fluoro substituents enhance electrophilicity, favoring cross-coupling. The methyl group may reduce reactivity slightly due to steric effects.

- 2-(4-Bromophenyl)-... : Lacks fluorine, leading to slower coupling kinetics compared to the target compound .

- 2-(9-Anthryl)-4,4,5,5-tetramethyl-... : Bulky anthracene groups hinder coupling efficiency, requiring elevated temperatures .

Biological Activity

2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Bromo-Fluoro Dioxaborolane) is a boron-containing compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16BBrF O2

- Molecular Weight : 297.00 g/mol

- Structure : The compound features a dioxaborolane ring, which is significant for its reactivity and interaction with biological targets.

The biological activity of Bromo-Fluoro Dioxaborolane is primarily attributed to its ability to interact with various biological molecules through boron coordination. Boron compounds are known to influence enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that Bromo-Fluoro Dioxaborolane exhibits promising anticancer properties. The compound has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |

Antibacterial Activity

In addition to anticancer effects, Bromo-Fluoro Dioxaborolane has demonstrated antibacterial activity against various strains of bacteria. It appears to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Enzyme |

|---|---|---|

| Escherichia coli | 8 | Penicillin-binding proteins |

| Staphylococcus aureus | 16 | Transpeptidases |

| Pseudomonas aeruginosa | 32 | D-alanine carboxypeptidase |

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of Bromo-Fluoro Dioxaborolane in vitro using MCF-7 and A549 cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 20 µM, with notable morphological changes consistent with apoptosis.

Study 2: Antibacterial Mechanism

Another investigation focused on the antibacterial properties of the compound against Gram-negative bacteria. The study revealed that Bromo-Fluoro Dioxaborolane inhibits the activity of penicillin-binding proteins, leading to compromised cell wall integrity and subsequent bacterial lysis.

Q & A

Q. What are the optimal conditions for synthesizing 2-(5-bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct borylation of the aryl halide precursor. Key parameters include:

- Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ with base (e.g., K₂CO₃) in anhydrous solvents like THF or dioxane .

- Temperature : 80–110°C under inert atmosphere (argon/nitrogen) to prevent boronic ester hydrolysis .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Optimize stoichiometry (1:1.2 molar ratio of aryl halide to pinacol borane) to minimize side products.

Q. How can I confirm the purity and structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Verify aromatic proton shifts (δ 6.8–7.5 ppm for bromo-fluoro substituents) and absence of residual solvents .

- LC-MS : Confirm molecular ion peak ([M+H]+ ≈ 351–355 m/z) and purity (>95%) .

- Melting Point : Compare observed mp (e.g., 112–117°C) with literature values for analogous dioxaborolanes .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store under argon at –20°C in amber vials to prevent:

Q. Which coupling reactions are most suitable for this boronic ester?

- Methodological Answer : Primarily used in Suzuki-Miyaura cross-couplings with aryl/heteroaryl halides. Key considerations:

- Electrophile Compatibility : Bromo/triflates work best; chloro substrates require higher temperatures .

- Solvent System : Use degassed toluene/ethanol (3:1) with K₃PO₄ as base for efficient coupling .

Advanced Research Questions

Q. How does the electron-withdrawing bromo/fluoro substituent influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The meta-bromo and ortho-fluoro groups create an electron-deficient aryl ring, directing coupling to electron-rich partners. To analyze:

Q. What strategies resolve contradictions in reported reactivity for fluorinated dioxaborolanes?

- Methodological Answer : Conflicting data often arise from solvent/base interactions or trace metal impurities. Address via:

Q. How can computational modeling predict degradation pathways under acidic conditions?

- Methodological Answer : Perform molecular dynamics simulations (e.g., COMSOL Multiphysics) to model hydrolysis kinetics. Parameters:

Q. What advanced techniques characterize boron-centered reactivity in catalytic cycles?

- Methodological Answer : Employ:

Q. How to mitigate low yields in large-scale Suzuki couplings using this compound?

- Methodological Answer : Scale-up challenges include inefficient mixing and exothermicity. Solutions:

Q. What methodologies assess environmental persistence of this compound in wastewater?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.